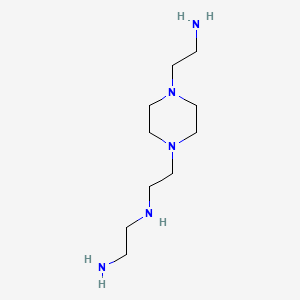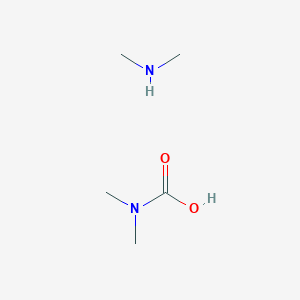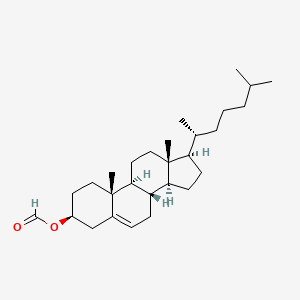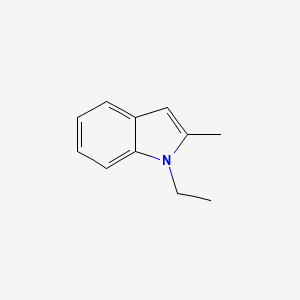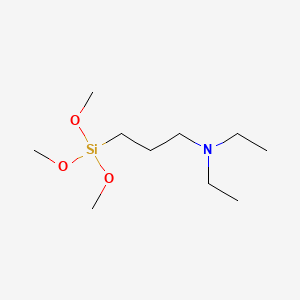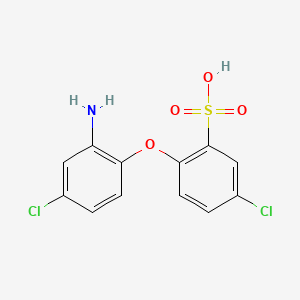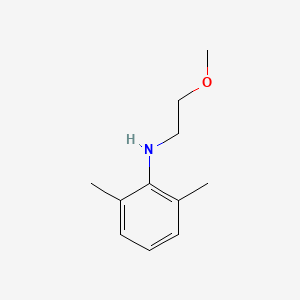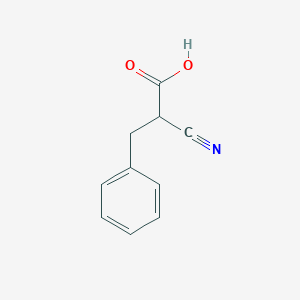
2-Cyano-3-phenylpropionic acid
Vue d'ensemble
Description
2-Cyano-3-phenylpropionic acid is a chemical compound with the CAS Number: 5331-42-0 and a molecular weight of 175.19 . It is a solid at room temperature .
Synthesis Analysis
A preparation method for 2-phenylpropionic acid, which could potentially be adapted for the synthesis of this compound, has been disclosed in a patent . The method involves a 2-phenyl-2-cyano methyl propionate preparation stage, a 2-phenyl propionitrile preparation stage, and a 2-phenylpropionic acid preparation stage .Molecular Structure Analysis
The linear formula of this compound is C10H9NO2 . The SMILES string representation is OC(=O)C(Cc1ccccc1)C#N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
1. Bio-catalysis and Sustainable Solvents
A study by Iemhoff et al. (2018) explored the esterification of 2-phenylpropionic acid, a compound closely related to 2-Cyano-3-phenylpropionic acid, for enzyme-catalyzed reactions in bio-based solvents. This research is significant in advancing sustainable kinetic resolution techniques, combining bio-catalysis with flow chemistry in environmentally friendly solvents (Iemhoff et al., 2018).
2. Chiral Stationary Phase for Enantioseparation
Çakmak et al. (2017) developed a Pirkle-type chiral stationary phase for the enantioseparation of racemic organic acids, including 2-phenylpropionic acid. Their work is significant for enhancing the understanding and application of chiral separation in pharmaceutical and chemical research, offering insights into the enantioselective interactions and separation processes (Çakmak et al., 2017).
3. Catalytic Transformations in Organic Synthesis
Research by Lee et al. (1969) on the Hofmann and Curtius rearrangements of (S) (+)-2-cyano-2-methyl-3-phenylpropionic acid reveals insights into stereochemical studies important for organic synthesis. Their work highlights the process's retention of configuration, crucial for developing asymmetric synthesis methods (Lee et al., 1969).
4. Free Fatty Acid Receptor Agonists
Kuranov et al. (2020) synthesized derivatives of 3-phenylpropionic acid to evaluate their activation of the free fatty acid receptor 1 (FFA1), a target in type 2 diabetes mellitus treatment. This study's findings contribute significantly to the development of therapeutic agents for diabetes, enhancing our understanding of receptor-ligand interactions (Kuranov et al., 2020).
5. Photodecarboxylation Studies
Jiménez et al. (1995) investigated the photolysis of 2-phenylpropionic acid, which shares structural similarities with this compound. Their research on the homolytic cleavage of the C-C bond adjacent to the carboxy group contributes to the understanding of photodecarboxylation reactions, relevant in synthetic organic chemistry (Jiménez et al., 1995).
6. Antimicrobial Metabolites from Endophytic Fungi
Yehia et al. (2020) identified 3-phenylpropionicacid among the major compounds isolated from endophytic fungi with significant antimicrobial activities. This research is pivotal in identifying potential new antimicrobial agents, which could have broad applications in treating various bacterial and fungal infections (Yehia et al., 2020).
7. Asymmetric Synthesis and Pharmaceutical Intermediates
The work by Brunner and Schmidt (2000) on the enantioselective decarboxylation of 2-cyanopropionic acid derivatives is crucial for synthesizing pharmaceutical agents like naproxen. Their method highlights the importance of chiral bases in achieving high enantioselectivity, which is essential in producing optically active pharmaceuticals (Brunner & Schmidt, 2000).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used for proteomics research , indicating that it may interact with proteins or enzymes in the body.
Biochemical Pathways
For instance, 3-phenylpropionic acid, a metabolite produced by colonic microorganisms from phenylalanine in the gut, has been found to promote intestinal epithelial barrier function via the aryl hydrocarbon receptor (AhR) signaling pathway . It also promotes myotube hypertrophy via the Foxo3/NAD+ signaling pathway .
Result of Action
Related compounds such as 3-phenylpropionic acid have been shown to enhance intestinal epithelial barrier function and promote myotube hypertrophy .
Propriétés
IUPAC Name |
2-cyano-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFDROJPHCZDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277418, DTXSID10901630 | |
| Record name | 2-Cyano-3-phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_763 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5331-42-0 | |
| Record name | 2-CYANO-3-PHENYLPROPANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyano-3-phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis of 3-benzo[1,3]dioxol-5-yl-3-phenylpropanenitrile as described in the research?
A1: The research details the synthesis of 3-benzo[1,3]dioxol-5-yl-3-phenylpropanenitrile, a derivative of 2-cyano-3-phenylpropionic acid, as a potential antibacterial agent. [] The study highlights a specific synthetic route involving the condensation of 3-benzo[1,3]dioxol-5-yl-2-cyanoacrylic acid ethyl ester with phenylmagneziumbromide, followed by decarboxylation. This method is significant because it offers a pathway to synthesize a novel compound with potential pharmaceutical applications. Further research is needed to fully understand its antibacterial activity and potential for development into a therapeutic agent.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)



![2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide](/img/structure/B1360333.png)
